8-Azaspiro[4.5]decan-1-amine
Description
Significance in Medicinal Chemistry and Drug Discovery
The unique architecture of spirocyclic and azaspirocyclic compounds offers several advantages in the design of new therapeutic agents. researchgate.net Their inherent three-dimensionality allows for a departure from the "flat" structures of many traditional aromatic drugs, which can lead to improved pharmacological properties. tandfonline.combldpharm.com
Key advantages include:
Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can enhance properties such as aqueous solubility and metabolic stability while decreasing lipophilicity. tandfonline.comresearchgate.net Azaspirocycles, in particular, have been shown to possess higher solubility and basicity compared to their non-spirocyclic counterparts. tandfonline.com
Enhanced Potency and Selectivity: The rigid nature of the spirocyclic framework can lock a molecule into a specific conformation. tandfonline.com This pre-organization can optimize the orientation of functional groups for binding to a biological target, leading to increased potency and selectivity for the intended receptor or enzyme. tandfonline.combldpharm.com For instance, replacing a flexible linker with a spirocyclic scaffold has been used to improve the selectivity of drug candidates. tandfonline.com
Novelty and Intellectual Property: The exploration of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for the development of new drugs with unique structures and mechanisms of action, thereby securing intellectual property. researchgate.net
The growing number of clinical candidates and approved drugs containing spirocyclic motifs underscores their increasing importance in modern drug discovery. bldpharm.comresearchgate.net
Structural Characteristics and Conformational Features
The defining feature of a spiro compound is the spiro atom, a quaternary carbon that serves as the single junction point for two rings. bldpharm.com This arrangement forces the two rings into perpendicular planes, creating a rigid and sterically demanding three-dimensional structure. acs.org
Key structural and conformational aspects:
Three-Dimensionality: Unlike planar aromatic systems, spirocycles possess a high fraction of sp3 hybridized carbons, contributing to a more complex and three-dimensional molecular shape. bldpharm.com This is believed to contribute to better clinical success rates for drug candidates. bldpharm.com
Conformational Rigidity: The spiro junction significantly restricts the conformational flexibility of the molecule compared to linear or simple cyclic systems. nih.govcambridgescholars.com This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. tandfonline.com
Stereochemistry: The spiro atom itself can be a chiral center if the two rings attached to it are appropriately substituted, leading to stereoisomers with potentially different biological activities. acs.org
In azaspirocyclic compounds like 8-Azaspiro[4.5]decan-1-amine, the nitrogen atom introduces further structural and functional diversity. The nitrogen can act as a hydrogen bond acceptor or donor and provides a site for further chemical modification. The 8-Azaspiro[4.5]decane system consists of a five-membered ring and a six-membered ring sharing a common carbon atom, with a nitrogen atom at the 8th position of the decane (B31447) framework.
Classification of Azaspirocyclic Systems
Azaspirocyclic compounds can be classified based on several criteria, including the number of spiro atoms, the size of the constituent rings, and the number and position of the nitrogen atoms.
A common nomenclature system for spiro compounds uses the prefix "spiro" followed by brackets containing the number of atoms in each ring linked to the spiro atom, starting with the smaller ring. For the parent hydrocarbon of this compound, the system is a spiro[4.5]decane, indicating a five-membered ring and a six-membered ring. The "aza" prefix denotes the presence of a nitrogen atom in the ring system.
Classification can be based on:
Ring Size: The combination of different ring sizes leads to a wide variety of spirocyclic frameworks, such as spiro[3.3]heptanes, spiro[3.4]octanes, and spiro[4.5]decanes. nih.govresearchgate.netnih.gov
Number of Heteroatoms: Azaspirocycles can contain one or more nitrogen atoms. They can be further classified as monoazaspirocycles, diazaspirocycles, etc.
Position of Heteroatoms: The location of the nitrogen atom(s) within the spirocyclic system is crucial and is indicated by numbering the atoms of the entire spiro system. For example, in 1-Azaspiro[4.5]decane, the nitrogen is adjacent to the spiro carbon, whereas in this compound, it is part of the six-membered ring. nih.gov
The following table provides examples of different azaspirocyclic systems:
| Azaspirocyclic System | Ring Sizes | Example Compound Class |
|---|---|---|
| Azaspiro[3.3]heptane | Four-membered and Four-membered | 2-Oxa-6-azaspiro[3.3]heptane researchgate.net |
| Azaspiro[3.5]nonane | Four-membered and Six-membered | 2-Azaspiro[3.5]nonan-7-ol |
| Azaspiro[4.4]nonane | Five-membered and Five-membered | 1-Azaspiro[4.4]nonane derivatives researchgate.net |
| Azaspiro[4.5]decane | Five-membered and Six-membered | This compound |
| Azaspiro[5.5]undecane | Six-membered and Six-membered | 3-Azaspiro[5.5]undecane-2,4-dione cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azaspiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDGRXUGNLFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 8 Azaspiro 4.5 Decan 1 Amine Derivatives
Conformational Analysis and Three-Dimensionality Impact on Activity
The defining feature of the 8-azaspiro[4.5]decane scaffold is its rigid, three-dimensional geometry. Unlike flat, aromatic systems, spirocycles project their substituents into distinct vectors in space, which can facilitate more precise and high-affinity interactions with the complex surfaces of biological targets. nih.gov The conformational restriction of the two fused rings reduces the entropic penalty upon binding to a receptor, which can contribute to enhanced potency.
The inherent rigidity of the spirocyclic core fixes the spatial arrangement of functional groups, which is critical for interacting with biological targets. nih.gov This conformational constraint is a key advantage in drug design, as it reduces the number of non-productive conformations a molecule can adopt in solution.
X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these molecules in their solid state. For example, the absolute configuration of the potent M1 muscarinic agonist, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be 'S' through X-ray crystal structure analysis. nih.gov This analysis provides a static picture of a low-energy, biologically relevant conformation, offering critical insights that guide further design and molecular modeling efforts to understand how the molecule's shape governs its activity. nih.govnih.gov
Influence of Spiro-Structure on Biological Activity
The spiro-center in the 8-azaspiro[4.5]decane framework is fundamental to its biological activity, imparting properties that are often superior to simpler, non-spirocyclic analogues. The azaspiro[4.5]decane scaffold is considered a privileged motif because it is found in numerous bioactive molecules and pharmaceuticals, capable of interacting with a wide range of biological targets. uni.lu
The introduction of a spirocyclic scaffold can lead to significant improvements in potency and selectivity. This "scaffold hopping" approach from simpler monocyclic or acyclic systems to a more rigid spirocyclic core is a common strategy in rational drug design. For instance, a systematic exploration of SAR in a series of Janus kinase (JAK) inhibitors revealed that introducing a 2,8-diazaspiro[4.5]decan-1-one scaffold led to the discovery of a highly potent and selective dual TYK2/JAK1 inhibitor, compound 48 . researchgate.net This derivative showed excellent potency (TYK2 IC₅₀ = 6 nM; JAK1 IC₅₀ = 37 nM) and over 23-fold selectivity against the related JAK2 kinase, demonstrating the spiro-structure's role in optimizing target engagement and achieving a desirable selectivity profile. researchgate.net
Molecular Interactions with Biological Targets
Binding Site Analysis (e.g., Co-crystal Structures, X-ray Crystallography)
While co-crystal structures of 8-azaspiro[4.5]decan-1-amine derivatives with their targets remain limited in the public domain, analysis of closely related spirocyclic systems provides valuable insights into their binding modes. Molecular docking and mutagenesis studies on these analogues reveal the specific interactions that drive target affinity.
For example, studies on 1,3,8-triazaspiro[4.5]decane derivatives, which are potent inhibitors of the mitochondrial permeability transition pore (mPTP), identified their binding site on the c subunit of F O -ATP synthase. nih.govresearchgate.net Modeling studies rationalized the observed SAR by pinpointing interactions at the interface between the c₈-ring and subunit a of the ATP synthase complex. Similarly, molecular docking of 2,8-diazaspiro[4.5]decan-1-one derivatives into the ATP-binding site of receptor-interacting protein kinase 1 (RIPK1) helped identify them as Type III kinase inhibitors and guided further structural optimization. These studies suggest that the spiro-scaffold acts as a rigid anchor, positioning key functional groups to form hydrogen bonds and hydrophobic interactions within the target's binding pocket.
Role of Specific Functional Groups (e.g., Amine, Amide, Hydroxamic Acid, Thiomethyl)
The biological activity and selectivity of 8-azaspiro[4.5]decane derivatives are highly dependent on the nature and position of their functional groups. Systematic modification of the core scaffold is a cornerstone of SAR exploration.
In a series of 1-oxa-8-azaspiro[4.5]decane analogues developed as M1 muscarinic agonists, modifications to the oxaspirodecane ring had a profound impact on receptor affinity and selectivity. nih.gov The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) , showed potent but non-selective muscarinic activity. Replacing the 3-keto group with a 3-methylene group (Compound 29 ) or introducing 3-dithioketal groups (Compounds 26, 28 ) led to a preferential affinity for M1 over M2 receptors. nih.gov These modifications highlight the sensitivity of the receptor's binding pocket to changes in the electronic and steric properties of the ligand. The primary amine and amide functionalities are also crucial, often serving as key hydrogen bond donors or acceptors. nih.gov In a series of α(1d)-adrenergic receptor antagonists based on the 8-azaspiro[4.5]decane-7,9-dione (an imide, or cyclic diamide) core, the specific substitution patterns on a peripheral piperazine (B1678402) ring were critical for achieving high affinity and selectivity. nih.gov
| Compound | Modification | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity |
|---|---|---|---|---|
| 17 | 3-keto | 1.4 | 1.3 | 0.93 |
| 18 | 2-ethyl, 3-keto | 3.2 | 12 | 3.75 |
| 29 | 3-methylene | 2.1 | 12 | 5.71 |
| 26 | 3-dithioketal | 12 | 140 | 11.67 |
Rational Design and Scaffold Optimization
The 8-azaspiro[4.5]decane framework is an excellent starting point for rational drug design. Its well-defined structure allows for knowledge-based modifications to optimize interactions with a specific target.
One successful example is the design of selective M1 muscarinic agonists for potential use in Alzheimer's disease. nih.gov Researchers designed the compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) by incorporating the tetrahydrofuran (B95107) ring moiety of the known agonist muscarone (B76360) into the 8-azaspiro[4.5]decane skeleton. This led to a potent compound, and further systematic modifications of this scaffold, as detailed previously, improved its selectivity profile. nih.gov
Another compelling case is the development of selective σ₁ receptor ligands for PET imaging. Based on known pharmacophore models for σ₁ ligands, various 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized. This effort resulted in ligands with nanomolar affinity (Kᵢ = 0.47 - 12.1 nM) and moderate to good selectivity over σ₂ receptors, demonstrating the utility of the scaffold for creating targeted imaging agents.
Impact of Stereochemistry on Biological Efficacy
Stereochemistry plays a pivotal role in the biological activity of chiral 8-azaspiro[4.5]decane derivatives. Since biological macromolecules such as receptors and enzymes are chiral, they often interact differently with the various stereoisomers of a drug molecule.
This enantioselectivity is clearly demonstrated in the development of 1-oxa-8-azaspiro[4.5]decane-based M1 muscarinic agonists. nih.gov After the optical resolution of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) , the separated enantiomers were tested for their biological activity. The M1 agonist activity was found to reside preferentially in the (-)-isomer, which was later determined to have the S-configuration. nih.gov While the difference in binding affinity was modest (a low eudismic ratio), the functional activity was significantly higher in one enantiomer, underscoring that target binding and subsequent activation can be highly dependent on the precise 3D arrangement of atoms. This highlights the critical importance of evaluating single enantiomers during drug development to identify the most active and potentially safest candidate. nih.gov
| Isomer | M1 Receptor Affinity (Ki, nM) | M1 Agonist Activity |
|---|---|---|
| (+)-29 | 2.0 | Lower Activity |
| (-)-29 | 2.7 | Higher Activity |
Biological Targets and Pharmacological Activities of 8 Azaspiro 4.5 Decan 1 Amine Derivatives
Modulation of Enzyme Activity
Derivatives of 8-azaspiro[4.5]decan-1-amine have been shown to modulate the activity of several key enzymes involved in cellular signaling and pathological processes. These activities range from the inhibition of phosphatases and proteases to the modulation of enzymes involved in metabolic and signaling pathways.
Protein Tyrosine Phosphatase (SHP2) Inhibition
Protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and oncogenic transformation through the MAPK signaling pathway. It is also involved in the programmed cell death pathway (PD-1/PD-L1) that governs immune surveillance. Consequently, SHP2 has emerged as a significant target for cancer therapy.
Several derivatives of this compound have been identified as potent allosteric inhibitors of SHP2. These compounds bind to a tunnel-like allosteric site, distinct from the active site, thereby locking the enzyme in an inactive conformation.
One notable example is 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] researchgate.netacs.orgresearchgate.nettriazin-4(3H)-one, which has demonstrated potent SHP2 inhibitory activity. Structure-activity relationship (SAR) studies have revealed that the spirocyclic amine moiety plays a critical role in the compound's potency. For instance, the introduction of a five-membered spiro ring bearing a primary amine resulted in a compound with an IC50 of 290 nM. Further modification to a spirocyclic ether, (3S,4S)-3,8-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-amine, improved the inhibitory activity by four-fold (IC50 = 64 nM). A significant enhancement in both biochemical and cellular activity was observed with the addition of a fused phenyl ring to the spiro cyclopentyl amine system, resulting in a derivative with an SHP2 IC50 of 5 nM and a pERK IC50 of 42 nM. acs.org
Another potent SHP2 inhibitor incorporating the this compound moiety is 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414).
| Compound Name | Target | Activity (IC50) |
| 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] researchgate.netacs.orgresearchgate.nettriazin-4(3H)-one | SHP2 | Potent |
| Imidazopyrazine derivative with a five-membered spiro ring bearing a primary amine | SHP2 | 290 nM |
| Imidazopyrazine derivative with (3S,4S)-3,8-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-amine | SHP2 | 64 nM |
| Imidazopyrazine derivative with a fused phenyl ring to the spiro cyclopentyl amine system | SHP2 | 5 nM |
| 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) | SHP2 | Potent |
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-3, MMP-10, MMP-13)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. nih.gov Their activities are implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. nih.gov Specifically, MMP-3 (stromelysin-1), MMP-10 (stromelysin-2), and MMP-13 (collagenase-3) are involved in the breakdown of various extracellular matrix proteins. mdpi.com A review of the scientific literature did not yield specific research on this compound derivatives as inhibitors of MMP-3, MMP-10, or MMP-13.
Dihydro-orotate Dehydrogenase Inhibition
Dihydro-orotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. As rapidly proliferating cells, such as cancer cells, heavily rely on this pathway, DHODH has become an attractive target for cancer therapy. There is currently no available scientific literature detailing the investigation or identification of this compound derivatives as inhibitors of dihydro-orotate dehydrogenase.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in a range of disorders, including neurodegenerative diseases, inflammation, and pain. nih.govmdpi.com
Research into MAGL inhibitors has explored various chemical scaffolds. While direct inhibitors based on the this compound core are not explicitly detailed, a closely related derivative, a 1-oxa-8-azaspiro[4.5]decane scaffold, has been utilized to create a potent MAGL inhibitor. This derivative was conjugated to a dihydroferroptocide (DHTz) probe with an electrophilic hexafluoroisopropyl (HFIP) carbamate (B1207046) group designed to covalently label the active site serine of MAGL. This probe demonstrated an IC50 of 13 nM for MAGL inhibition. researchgate.net
| Compound Scaffold | Target | Activity (IC50) |
| 1-oxa-8-azaspiro[4.5]decane scaffold with an electrophilic hexafluoroisopropyl (HFIP) carbamate group (DHTz probe) | MAGL | 13 nM |
Kinase Inhibition
Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer. While research specifically on this compound derivatives as kinase inhibitors is limited, structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives have shown significant activity against certain kinases.
One study identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. researchgate.netnih.gov Through structural optimization, a lead compound was identified with an IC50 value of 92 nM against RIPK1. researchgate.netnih.gov
Another study described 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in inflammatory signaling pathways. A superior derivative from this series demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1. nih.gov
| Compound Scaffold | Target | Activity (IC50) |
| 2,8-diazaspiro[4.5]decan-1-one derivative | RIPK1 | 92 nM |
| 2,8-diazaspiro[4.5]decan-1-one derivative | TYK2 | 6 nM |
| 2,8-diazaspiro[4.5]decan-1-one derivative | JAK1 | 37 nM |
Cholinesterase (AChE) Inhibition
Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com
A review of the available scientific literature did not reveal any studies specifically investigating this compound derivatives as inhibitors of cholinesterase. However, related spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, have been synthesized and evaluated as M1 muscarinic agonists, which also act on the cholinergic system. nih.gov
Xanthine (B1682287) Oxidase Inhibition
Research into the direct xanthine oxidase (XO) inhibitory activity of this compound derivatives is limited in the available scientific literature. However, related spirocyclic structures have been investigated for their antioxidant properties. One study explored the antioxidant capabilities of Mannich bases derived from Gabapentin lactam, which includes a 2-azaspiro[4.5]decan-3-one core structure. researchgate.net Within this study, the compounds were evaluated for various antioxidant activities, including the inhibition of xanthine oxidase. researchgate.net While these findings suggest that the broader class of azaspiro[4.5]decanes may have potential in modulating oxidative stress pathways, further research is required to specifically determine if this compound derivatives possess xanthine oxidase inhibitory properties.
Receptor Ligand Activity
Derivatives of 8-azaspiro[4.5]decane have been a significant focus of research for their ability to act as ligands for various receptors, particularly within the central nervous system.
There is currently a lack of specific research in the scientific literature detailing the activity of this compound derivatives as antagonists for cholecystokinin (B1591339) (CCK) receptors.
The sigma-1 (σ1) receptor has emerged as a promising target for the development of therapeutics for neurological and psychiatric disorders. A number of 8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their affinity and selectivity as σ1 receptor ligands.
One area of focus has been on 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives. In one study, a series of these compounds were developed and found to exhibit nanomolar affinity for σ1 receptors. nih.gov For example, seven such ligands showed Ki values for the σ1 receptor in the range of 0.47 to 12.1 nM, with moderate selectivity over the σ2 receptor. nih.gov
Another study focused on developing σ1 receptor radioligands with low lipophilicity for potential use in tumor imaging. nih.gov The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.gov This compound also showed a 30-fold selectivity for the σ1 receptor over the σ2 receptor and a 1404-fold selectivity over the vesicular acetylcholine transporter. nih.gov The development of such selective ligands is crucial for their potential application in positron emission tomography (PET) imaging of σ1 receptor-rich regions in the brain. nih.govresearchgate.net
| Compound | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane/1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives (7 ligands) | 0.47 - 12.1 | 2 - 44 | nih.gov |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30 | nih.gov |
Derivatives of 8-azaspiro[4.5]decane have been shown to modulate various neurotransmitter systems. For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists. nih.gov The compound 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its analogues were designed to potentially treat dementia of the Alzheimer's type. nih.gov Several of these compounds displayed a preferential affinity for M1 receptors over M2 receptors and exhibited potent antiamnesic activity in preclinical models. nih.gov
Currently, there is no specific research available in the scientific literature that investigates this compound derivatives as inhibitors of the human neurokinin-1 (NK-1) receptor.
Antimicrobial and Antiviral Activities
The 8-azaspiro[4.5]decane scaffold has also been utilized in the development of agents with antimicrobial and antiviral properties. A notable example is the synthesis of a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which were evaluated for their activity against human coronavirus 229E and influenza virus. dntb.gov.ua
In these studies, several compounds were found to inhibit the replication of the human coronavirus 229E. dntb.gov.ua The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC50 value of 5.5 µM. dntb.gov.ua The antiviral activity of these compounds was found to be highly dependent on the substitutions at the C-2 and C-8 positions of the azaspiro[4.5]decane core. dntb.gov.ua Interestingly, these compounds did not show activity against the influenza virus. dntb.gov.ua These findings highlight the potential of the 1-thia-4-azaspiro[4.5]decan-3-one framework as a valuable scaffold for the development of antiviral drugs. dntb.gov.ua
| Compound | Target Virus | Activity (EC50, µM) | Reference |
|---|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | Human coronavirus 229E | 5.5 | dntb.gov.ua |
| Other 1-thia-4-azaspiro[4.5]decan-3-one derivatives | Human coronavirus 229E | 5.5 - 28 | dntb.gov.ua |
Antitubercular Agents (e.g., Mycobacterium tuberculosis)
Derivatives of 8-azaspiro[4.5]decane have shown notable potential as antitubercular agents. Research has identified several classes of these compounds with significant activity against Mycobacterium tuberculosis.
One area of development involves indolyl azaspiroketal Mannich bases. Specifically, the inclusion of an azaspiroketal Mannich base into a 6-methoxy-1-n-octyl-1H-indole scaffold has resulted in analogs with submicromolar activity against Mycobacterium tuberculosis H37Rv. This activity is linked to the compounds' ability to disrupt the bacterial cell envelope by perturbing phospholipid vesicles and permeabilizing the cells.
Another class, 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, has also been evaluated for antimycobacterial properties. Certain compounds within this series, particularly those with fluorine substitutions, demonstrated potent activity against the M. tuberculosis H37Rv strain. For instance, compounds 2f and 2g exhibited minimum inhibitory concentration (MIC) values of 0.45 µg/ml and 0.56 µg/ml, respectively. Other derivatives, such as 2d (with a methoxy (B1213986) substitution) and 2l (with a bromo substitution), also showed promising antitubercular effects with MIC values of 0.72 µg/ml and 0.50 µg/ml, respectively, which compare favorably to the standard drug Rifampicin.
Additionally, novel 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates have been identified as effective inhibitors of tubercular strains.
Table 1: Antitubercular Activity of 8-Azaspiro[4.5]decane Derivatives against M. tuberculosis H37Rv
| Compound Class | Specific Derivative(s) | Activity (MIC) | Reference(s) |
|---|---|---|---|
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 2f (4-fluorobenzylidene) | 0.45 µg/ml | mdpi.com |
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 2g | 0.56 µg/ml | mdpi.com |
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 2d (methoxy sub.) | 0.72 µg/ml | mdpi.com |
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 2l (bromo sub.) | 0.50 µg/ml | mdpi.com |
Antibacterial Agents (e.g., Staphylococcus aureus, Escherichia coli)
The antibacterial potential of 8-azaspiro[4.5]decane derivatives extends to various Gram-positive and Gram-negative bacteria. A series of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.
Within this series, compounds featuring fluorine substitutions (2f and 2g) demonstrated the highest antibacterial efficacy across all four bacterial strains, with activity comparable to the standard drug Chloramphenicol. The entire series showed particular effectiveness against the Gram-negative bacterium E. coli. The presence of electron-donating groups was found to enhance the activity of the parent moieties, while compounds lacking such substitutions exhibited lower activity.
Table 2: In Vitro Antibacterial Activity of Selected 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine Derivatives
| Bacterial Strain | Compound 2f (Activity) | Compound 2g (Activity) | Reference(s) |
|---|---|---|---|
| E. coli | High Efficacy | High Efficacy | mdpi.com |
| P. aeruginosa | High Efficacy | High Efficacy | mdpi.com |
| S. aureus | High Efficacy | High Efficacy | mdpi.com |
| S. pyogenes | High Efficacy | High Efficacy | mdpi.com |
Antiviral Agents (e.g., Human Coronavirus, Influenza Virus, Anti-HIV)
The 8-azaspiro[4.5]decane scaffold has proven to be a versatile framework for the development of antiviral agents, with derivatives showing activity against a range of viruses.
Human Coronavirus: A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their ability to inhibit human coronavirus 229E. researchgate.netacs.orgresearchgate.net Several compounds from this series (7m, 7n, 8k, 8l, 8m, 8n, and 8p) were found to inhibit viral replication with low cytotoxicity. researchgate.netacs.org The most potent compound was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), which exhibited a 50% effective concentration (EC₅₀) of 5.5 µM. researchgate.netacs.orgresearchgate.net Structure-activity relationship studies revealed that a methyl substituent at the C-2 position and a bulky substituent at the C-8 position of the azaspiro[4.5]decane ring were crucial for anti-coronavirus activity. researchgate.net
Influenza Virus: The 1-thia-4-azaspiro[4.5]decane scaffold has also been utilized to develop inhibitors of the influenza virus. One class of 4-tert-butylphenyl-substituted spirothiazolidinones was identified as hemagglutinin (HA)-mediated fusion inhibitors, showing specific activity against the influenza A/H3N2 virus. nih.gov Compound 2c from this series, which has methyl substitutions at positions 2 and 8 of the spiro ring, displayed an EC₅₀ value of 1.3 μM. nih.gov Another study on N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives found that compound 3a, with a 2,8-dimethyl group, also showed specific antiviral activity against the influenza A/H3N2 virus with an EC₅₀ of 5.2 µM. sigmaaldrich.com Interestingly, the potent anti-coronavirus compound 8n and its analogs were found to be devoid of anti-influenza virus activity, highlighting the specificity of these derivatives. researchgate.netacs.orgresearchgate.net
Anti-HIV: Derivatives based on the azaspiro structure have also been investigated for anti-HIV activity. Novel cyclopentenyl nucleoside analogues were synthesized, and a specific chlorine derivative was found to inhibit both HIV-1 and HIV-2 replication in MT-4 cells, with 50% inhibitory concentration (IC₅₀) values of 10.67 µM and 13.79 µM, respectively. nih.gov
Table 3: Antiviral Activities of 8-Azaspiro[4.5]decane Derivatives
| Virus Target | Compound Series/Derivative | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Human Coronavirus 229E | N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) | EC₅₀ | 5.5 µM | researchgate.netacs.orgresearchgate.net |
| Influenza A/H3N2 Virus | 4-tert-butylphenyl-substituted spirothiazolidinone (2c) | EC₅₀ | 1.3 μM | nih.gov |
| Influenza A/H3N2 Virus | N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide (3a) | EC₅₀ | 5.2 µM | sigmaaldrich.com |
| HIV-1 | Cyclopentenyl nucleoside analogue (chlorine derivative) | IC₅₀ | 10.67 µM | nih.gov |
| HIV-2 | Cyclopentenyl nucleoside analogue (chlorine derivative) | IC₅₀ | 13.79 µM | nih.gov |
Antimalarial and Antiprotozoal Activities
The structural versatility of azaspiro[4.5]decane derivatives has led to their exploration as potential antimalarial agents. Spiropiperidine hydantoins, a class of compounds incorporating this scaffold, have been identified as new leads in the search for drugs against malaria.
One notable example is the lead compound CWHM-123 (8-(5-chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione). nih.gov This derivative demonstrates potent antimalarial activity, with an IC₅₀ value of 0.310 μM against the 3D7 strain of Plasmodium falciparum. nih.gov Furthermore, it shows equivalent potency against the chloroquine-resistant Dd2 strain, indicating its potential to overcome existing drug resistance mechanisms. nih.gov A related 4,5-dichloro analogue, CWHM-505, exhibited even greater potency with an IC₅₀ of 0.099 μM against the 3D7 strain. nih.gov
Antiproliferative and Antitumor Effects
In addition to their antimicrobial properties, derivatives of 8-azaspiro[4.5]decane have been investigated for their potential in cancer therapy. Certain compounds have demonstrated significant antiproliferative activity and the ability to interfere with tumor cell growth and division.
For instance, novel 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates have been noted for possessing a significant amount of anti-proliferative activity. mdpi.com Furthermore, research into 1,4-dioxa-8-azaspiro[4.5]decane derivatives has identified ligands for the sigma-1 (σ1) receptor, which is often overexpressed in tumor cells. nih.gov One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a), showed high accumulation in human carcinoma and melanoma tumor models, suggesting its utility for tumor imaging and potentially for targeted therapy. nih.gov
Cell Cycle Modulation (e.g., SubG1 accumulation, apoptosis induction)
The antiproliferative effects of some spiro compounds are directly linked to their ability to modulate the cell cycle and induce programmed cell death (apoptosis). While specific studies on this compound derivatives detailing SubG1 accumulation are limited, broader research on related spiro compounds provides insight into these mechanisms.
One study on a specific dispiropiperazine derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in human colon cancer cells. researchgate.net This compound was also shown to induce apoptosis and necrosis. researchgate.net Other research on novel bis-spiro-cyclic 2-oxindole derivatives found that the lead compound inhibited the proliferation of breast carcinoma cells by causing cell cycle arrest in the S phase and inducing apoptosis. researchgate.net This apoptotic induction was mediated by the up-regulation of caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, alongside the down-regulation of the anti-apoptotic BCL2 gene. researchgate.net Targeting apoptosis is a key strategy in chemotherapy, and these findings highlight the potential for spiro compounds to act through this pathway. acs.org
DNA Binding and Interference with Cellular Division
A potential mechanism for the antibacterial and antiproliferative effects of 8-azaspiro[4.5]decane derivatives is their interaction with DNA and key enzymes involved in cellular division. Molecular docking studies have been employed to explore these interactions at a molecular level.
For the 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine series, in silico analysis was performed on Escherichia coli DNA gyrase B, an essential enzyme for bacterial DNA replication. mdpi.com The binding mode analysis revealed that these compounds interact with the DNA GyrB binding cavity primarily through van der Waals forces. mdpi.com Specifically, the 4-fluorobenzylidene derivative (2f) was shown to form a hydrogen bond between its protonated nitrogen group and the amino acid residue Asn46 of the enzyme, at a distance of 2.50 Å. mdpi.com This interaction suggests a mechanism of action that involves the inhibition of DNA gyrase, thereby interfering with bacterial cellular division. mdpi.com
Effects on Actin Dynamics in Cancer Cells
The direct effects of this compound derivatives on the dynamics of the actin cytoskeleton in cancer cells are not extensively documented in current scientific literature. The actin cytoskeleton is crucial for cell migration and invasion, which are key processes in cancer metastasis. While various anticancer agents target actin dynamics, specific research detailing this mechanism for 8-azaspiro[4.5]decane derivatives is an area that warrants further investigation to fully elucidate their potential antineoplastic mechanisms.
Impact on MAPK Pathway Signaling
Derivatives of the related triazaspiro[4.5]decane scaffold have been shown to interfere with critical oncogenic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When one of the proteins in the pathway is mutated, it can become stuck in the "on" or "off" position, which is a necessary step in the development of many cancers.
One study identified a novel 1,3,8-triazaspiro[4.5]decan-4-one derivative that acts as an inhibitor of the KRAS‒PDEδ interaction. This interaction is crucial for the proper localization and signaling of the KRAS oncogene. By disrupting this interaction, the compound was found to downregulate the phosphorylation of downstream effectors, including total extracellular signal-regulated kinase (t-ERK) and protein kinase B (t-AKT). researchgate.net Both ERK and AKT are central nodes in the MAPK and PI3K-AKT signaling cascades, respectively, which drive cancer cell proliferation and survival. researchgate.net The ability of this spiro compound to modulate these pathways highlights a key mechanism for its anticancer activity. researchgate.net
Efficacy in Xenograft Models (e.g., KRASmut models)
The therapeutic potential of azaspiro derivatives has been substantiated in preclinical xenograft models of cancer. Patient-derived xenograft (PDTX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered highly predictive of clinical outcomes.
A novel spiro-cyclic PDEδ inhibitor based on the 1,3,8-triazaspiro[4.5]decane scaffold demonstrated significant in vivo antitumor potency in pancreatic cancer patient-derived xenograft models. researchgate.netbepls.com This finding is particularly relevant as pancreatic cancer is frequently driven by KRAS mutations. researchgate.net
In a similar vein, another spiro derivative, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one (ASP6918), was identified as a potent covalent inhibitor of KRAS G12C. In a xenograft mouse model using the NCI-H1373 cell line, which harbors the KRAS G12C mutation, oral administration of this compound induced dose-dependent tumor regression. nih.gov While not an 8-azaspiro[4.5]decane, this demonstrates the efficacy of spiro-based structures in targeting KRAS-mutant tumors in vivo.
Furthermore, radiolabeled derivatives such as [18F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane have been successfully used for positron emission tomography (PET) imaging in mouse tumor xenograft models, demonstrating high accumulation in human carcinoma and melanoma tissues. nih.gov This highlights the utility of the scaffold for developing diagnostic as well as therapeutic agents.
| Compound Class | Xenograft Model | Cancer Type | Key Finding | Reference |
| 1,3,8-Triazaspiro[4.5]decan-4-one Derivative | Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Significant in vivo antitumor potency. | researchgate.netbepls.com |
| 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one | NCI-H1373 Xenograft (KRAS G12C) | Lung Cancer | Dose-dependent tumor regression. | nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivative | Mouse Tumor Xenograft | Human Carcinoma and Melanoma | High accumulation in tumors, suitable for PET imaging. | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
A significant area of investigation for azaspiro[4.5]decane derivatives is in the treatment of inflammatory and autoimmune diseases. The mechanism often involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is critical for cytokine signaling that drives immune responses.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). researchgate.net One lead compound from this series, compound 48, exhibited excellent potency against TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM, respectively, while showing over 23-fold selectivity against JAK2. researchgate.net In preclinical models of acute ulcerative colitis, this compound demonstrated more potent anti-inflammatory efficacy than the established JAK inhibitor tofacitinib. researchgate.net Its anti-inflammatory effect was shown to be mediated by regulating TYK2/JAK1-related genes and controlling the formation of inflammatory T-helper cells (Th1, Th2, and Th17). researchgate.net
In a different approach, other 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death. A lead compound showed significant anti-necroptotic effects in cellular models, suggesting its potential for treating inflammatory conditions driven by this pathway. nih.gov
| Compound Class | Target(s) | Disease Model | Key Finding | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative | TYK2 / JAK1 | Acute Ulcerative Colitis | Potent dual inhibitor with strong anti-inflammatory efficacy. Modulates T-cell formation. | researchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative | RIPK1 | Necroptosis Cell Model | Potent inhibition of RIPK1 kinase activity, preventing inflammatory cell death. | nih.gov |
Neuroprotective Properties
The potential for 8-azaspiro[4.5]decane derivatives to treat neurodegenerative disorders has also been explored. Research into 1-oxa-8-azaspiro[4.5]decane derivatives has identified these compounds as M1 muscarinic agonists. M1 muscarinic acetylcholine receptors are implicated in cognitive processes, and their agonism is a therapeutic strategy for the symptomatic treatment of dementia in Alzheimer's disease. Certain derivatives were found to have a preferential affinity for M1 over M2 receptors and exhibited potent activity in ameliorating chemically-induced memory impairment in rat models. This suggests a potential neuroprotective role by enhancing cholinergic neurotransmission.
Antioxidant Mechanisms and Activities
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. While specific studies focusing solely on the antioxidant mechanisms of this compound derivatives are limited, the broader class of spiro heterocyclic compounds has been investigated for such properties.
A review of spirocyclic derivatives highlights their potential as antioxidant agents. rsc.org The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.gov For instance, a study on spiro pyrrolo[3,4-d]pyrimidine derivatives found that some compounds exhibited strong antioxidant activity in the DPPH assay, with IC50 values as low as 33.0 µg/mL, compared to the ascorbic acid standard (IC50 of 4.08 µg/mL). nih.gov The proposed mechanism for many phenolic antioxidant compounds, which can be incorporated into spiro structures, involves the donation of a hydrogen atom from a hydroxyl group to stabilize free radicals. nih.govjscholarpublishers.com The general antioxidant potential of spiro compounds suggests that tailored 8-azaspiro[4.5]decane derivatives could be designed to act as effective free radical scavengers, although this requires further specific investigation.
Other Investigated Biological Activities (e.g., Antidiabetic, Antifungal)
The structural versatility of the 8-azaspiro[4.5]decane scaffold has led to its exploration for various other therapeutic activities.
Antifungal Activity: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin (B13524) synthase, an essential enzyme for the integrity of fungal cell walls. Several compounds in this series displayed excellent inhibitory potency against the enzyme and showed significant antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov One derivative, compound 4d, was found to be superior to the standard antifungal drug fluconazole (B54011) against C. albicans. nih.gov
Antidiabetic Activity: The broader class of spiro-heterocycles is being actively investigated for antidiabetic properties. Studies on various spiro compounds, such as rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles], have shown them to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net By inhibiting this enzyme, these compounds can potentially lower post-prandial blood glucose levels. Several of these spiro derivatives demonstrated a significant reduction in blood glucose levels in alloxan-induced diabetic rat models, indicating their promise as leads for new antidiabetic drugs. researchgate.net Other spiro-pyrrolopyrimidine derivatives have also shown promising anti-hyperglycemic activity in vivo. nih.gov
Computational Chemistry and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level, providing critical information on binding affinity and mode.
Derivatives of the 8-azaspiro[4.5]decane scaffold have been the subject of numerous molecular docking studies to elucidate their mechanism of action and to guide the design of more potent inhibitors for various biological targets. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Molecular docking simulations revealed that these compounds fit into the kinase domain, forming key interactions that explain their high potency. nih.gov Similarly, other studies on related spirocyclic systems have used docking to predict binding modes within targets like the sigma-1 (σ1) receptor and bacterial DNA gyrase. nih.gov
These studies typically involve preparing a high-resolution crystal structure of the target protein and then computationally placing the ligand into the active site. The binding energy, often expressed as a docking score, is calculated to estimate the affinity of the ligand for the protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are analyzed to understand the structural basis of activity.
| Derivative Class | Protein Target | Key Findings |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinase | Identified key hydrogen bond and hydrophobic interactions within the ATP-binding site, guiding the optimization of selectivity and potency. nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Docking studies helped rationalize the high binding affinity and selectivity of fluorinated derivatives designed for PET imaging. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Simulations supported the design of ligands with nanomolar affinity, identifying crucial hydrophobic regions in the binding pocket. nih.govresearchgate.net |
Conformational Analysis
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. The rigid, spirocyclic nature of the 8-azaspiro[4.5]decane core restricts its conformational flexibility compared to more linear molecules. However, the cyclohexane (B81311) and piperidine (B6355638) rings can still adopt various conformations, such as chair, boat, or twist-boat, which significantly influence how the molecule interacts with its biological target.
Computer-assisted conformational analysis is used to identify the most stable (lowest energy) conformations of a molecule. Methods such as molecular mechanics and quantum chemical calculations are employed to systematically explore the potential energy surface of the molecule. For piperidine-containing structures, these calculations can determine the energetic favorability of substituents being in either an axial or equatorial position. researchgate.net Non-empirical quantum-chemical calculations have shown that for N-substituted piperidines, an equatorial placement of the substituent is often energetically more favored. researchgate.net Understanding the preferred conformation of the 8-azaspiro[4.5]decan-1-amine is essential for designing derivatives that present the necessary pharmacophoric features in the correct spatial orientation for optimal receptor binding.
ADME Prediction and Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. mdpi.com Poor ADME properties are a major cause of late-stage clinical trial failures. researchgate.net Various computational models are used to predict key parameters that govern a compound's journey through the body.
For the 8-azaspiro[4.5]decane scaffold, computational tools can predict properties such as lipophilicity (logP), aqueous solubility (logS), cell permeability (e.g., Caco-2), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. mdpi.com Studies on related azaspiro[4.5]decane derivatives have demonstrated excellent metabolic stability and potent anti-inflammatory efficacy, suggesting the scaffold's suitability for drug development. nih.gov By predicting these properties early, chemists can modify the structure of this compound—for example, by adding or removing polar functional groups—to optimize its ADME profile, thereby enhancing its potential as a drug candidate.
| ADME Parameter | Description | Desired Range for Oral Drugs |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| LogS | The logarithm of the aqueous solubility; indicates how well the compound dissolves in water. | > -4 |
| H-Bond Donors | The number of hydrogen bond donors (typically -OH and -NH groups). | < 5 |
| H-Bond Acceptors | The number of hydrogen bond acceptors (typically N and O atoms). | < 10 |
| Caco-2 Permeability | A measure of intestinal absorption. | High |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross into the central nervous system. | Varies by therapeutic target |
Quantum Chemistry Calculations
Quantum chemistry calculations provide a highly detailed description of the electronic structure of a molecule, offering insights that are inaccessible through classical molecular mechanics. These methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock), can be used to calculate a wide range of molecular properties. chemjournal.kz
For this compound, quantum calculations can be used to:
Determine Molecular Geometry: Accurately predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. chemjournal.kz
Predict Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra to aid in the characterization of synthesized compounds.
Calculate pKa: Predict the acidity or basicity of functional groups, which is crucial for understanding a drug's ionization state at physiological pH. nih.gov
These calculations are computationally intensive but provide a fundamental understanding of the molecule's intrinsic properties, which governs its reactivity and interactions. scilit.com
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, metabolic stability, or pharmacokinetic properties, while maintaining its primary biological activity. drughunter.comnih.gov A bioisostere is a functional group or substituent that has similar physical or chemical properties to the original group. openaccessjournals.com
The primary amine (-NH2) group of this compound is a key functional group that can participate in hydrogen bonding and is likely basic at physiological pH. However, primary amines can sometimes be associated with metabolic liabilities or toxicity. Bioisosteric replacement strategies can be employed to substitute the amine with other groups to mitigate these issues.
Potential bioisosteric replacements for the primary amine could include:
Hydroxylamine (-NHOH) or Methoxamine (-NHOCH3): These groups can still act as hydrogen bond donors but have different electronic properties and basicity.
Small Heterocyclic Rings: A small, non-aromatic heterocycle could be used to mimic the spatial and hydrogen-bonding characteristics of the amine group.
Trifluoroethylamine (-NHCH2CF3): This group can mimic the amine while being less basic due to the electron-withdrawing nature of the trifluoromethyl group, which can improve cell permeability. drughunter.com
The choice of a bioisostere is highly context-dependent, and computational methods like docking and ADME prediction are used to evaluate the potential consequences of such replacements before synthesis is undertaken. drughunter.com
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Amine (-NH2) | Hydroxyl (-OH) | Modifies hydrogen bonding from donor/acceptor to donor-only; removes basicity. |
| Amine (-NH2) | Small heterocycles (e.g., oxetane) | Can alter metabolic stability and physicochemical properties while maintaining key interactions. |
| Amine (-NH2) | Trifluoroethylamine (-NHCH2CF3) | Reduces basicity, potentially improving oral bioavailability and metabolic stability. drughunter.com |
Applications in Chemical Biology and Advanced Research
Development as Research Probes (e.g., Radioligands, Covalent Modifiers)
The rigid spirocyclic core of 8-Azaspiro[4.5]decan-1-amine makes it an attractive scaffold for the development of highly specific research probes, particularly radioligands for positron emission tomography (PET) imaging. While direct radiolabeling of this compound is not extensively documented, the broader azaspiro[4.5]decane framework has been successfully utilized in the creation of potent and selective radiotracers.
For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been labeled with Fluorine-18 to produce radioligands for the sigma-1 (σ1) receptor, a target of interest in oncology and neurology. One such derivative, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for σ1 receptors and was effective in imaging tumors in mouse xenograft models using small animal PET. nih.gov This suggests that with appropriate functionalization, the this compound core could be similarly developed into valuable PET radiotracers for a variety of biological targets. The development of novel radiotracers is a critical area of research with immense potential for improving the diagnosis and treatment of diseases. mdpi.com
The primary amine group of this compound also presents a handle for the attachment of reactive functionalities, enabling its use as a precursor for covalent modifiers. These probes can form irreversible bonds with their biological targets, which is a powerful strategy for target validation and studying protein function.
| Radioligand Derivative | Target Receptor | Application | Key Findings |
| [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) | Tumor Imaging (PET) | High affinity and specific binding to σ1 receptors in vitro and in vivo. nih.gov |
| [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) | Brain Imaging (PET) | High initial brain uptake and specific accumulation in σ1 receptor-rich areas. nih.gov |
Role as Building Blocks for Complex Molecular Architectures
The this compound scaffold serves as a versatile building block for the synthesis of more complex and biologically active molecules. Its spirocyclic nature imparts a well-defined three-dimensional geometry that can be advantageous for optimizing interactions with biological targets. The presence of both a primary amine and a secondary amine within the core structure allows for differential functionalization, enabling the construction of diverse and intricate molecular architectures.
The azaspiro[4.5]decane motif is recognized as a privileged structural element found in a variety of natural products and bioactive compounds. Its incorporation into novel chemical entities is a strategy employed by medicinal chemists to explore new chemical space and develop compounds with improved pharmacological properties. The synthesis of complex heterocyclic systems can be achieved by leveraging the reactive sites on the this compound core. For example, derivatives such as 1,4,8-triazaspiro[4.5]decan-2-ones have been synthesized and investigated as potential therapeutic agents. nih.govresearchgate.net
Design of Compound Libraries
The utility of this compound as a building block extends to its use in the design and synthesis of compound libraries for high-throughput screening. By systematically modifying the primary and secondary amine functionalities, vast and structurally diverse libraries of compounds can be generated. This approach, often referred to as combinatorial chemistry, is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships (SAR).
The 8-azaspiro[4.5]decane scaffold can be incorporated into focused libraries designed to target specific protein families, such as kinases or G-protein coupled receptors. The rigid nature of the spirocycle helps to constrain the conformational flexibility of the library members, which can lead to higher binding affinities and selectivities for the intended targets. The development of skeletally diverse libraries of natural product-like compounds often involves the functionalization of scaffolds like 8-azaspiro[4.5]decane. researchgate.net
Bioisosteric Surrogates for Unstable Motifs (e.g., Cyclohexanes)
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a powerful tool. The 8-azaspiro[4.5]decane moiety can be considered a bioisosteric surrogate for a substituted cyclohexane (B81311) ring. This substitution can offer several advantages.
The introduction of the spirocyclic nitrogen atom can improve physicochemical properties such as solubility and basicity. Furthermore, the rigid spirocyclic framework reduces the conformational flexibility compared to a simple cyclohexane, which can be entropically favorable for binding to a biological target. The use of small aliphatic rings, including spirocycles, is an increasingly popular strategy in medicinal chemistry to improve pharmacokinetic profiles and explore novel chemical space. nih.gov Spirocycles, in general, have been shown to possess favorable properties such as increased solubility and metabolic stability compared to their non-spirocyclic counterparts. wordpress.com
| Bioisosteric Replacement | Original Motif | Advantages of 8-Azaspiro[4.5]decane Moiety |
| Substituted Cyclohexane | Flexible, non-polar | Improved solubility, defined stereochemistry, reduced conformational flexibility, potential for improved binding affinity. |
| gem-Dimethyl Group | Lipophilic | Reduced lipophilicity, potential for improved metabolic stability. |
Bridging Natural Product Inspiration to Synthetic Drug Design
Many successful drugs have their origins in natural products. The structural complexity and inherent biological activity of natural products provide a rich source of inspiration for the design of novel therapeutics. The 8-azaspiro[4.5]decane scaffold is a recurring motif in a number of bioactive natural products.
By utilizing this compound as a starting material, synthetic chemists can create simplified, more accessible analogues of complex natural products that retain the key pharmacophoric features. This strategy, known as natural product-inspired synthesis, allows for the systematic exploration of the SAR of a natural product scaffold and the optimization of its drug-like properties. For example, the core of muscarone (B76360), a natural product, was incorporated into an 8-azaspiro[4.5]decane skeleton to develop M1 muscarinic agonists. nih.gov This approach harnesses the structural wisdom of nature to guide the creation of new and effective medicines.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used to prepare 8-Azaspiro[4.5]decan-1-amine, and how can reaction efficiency be optimized?
- Answer : Multi-component condensation reactions and combinatorial chemistry approaches are frequently employed. For example, 1,3,8-triazaspiro derivatives can be synthesized via alkylation of alcohols or amines, followed by cyclization . Efficiency improvements include optimizing stoichiometry, temperature, and catalyst selection. Combinatorial libraries (e.g., 100+ analogs) are generated using modular scaffolds and validated via LC/MS quality control .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, spirocyclic protons resonate as distinct multiplets (δ 1.5–3.5 ppm), while amine protons appear broadened .
- X-ray crystallography : SHELX refinement (e.g., SHELXL) resolves bond angles and torsion angles, critical for verifying spiro geometry. Data collection at high resolution minimizes refinement errors .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact. Inspect PPE integrity before use. For spills, employ absorbent materials and avoid drainage contamination. Respiratory protection is required in high-exposure scenarios .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for spiro compounds?
- Answer : Contradictions often arise from dynamic puckering or solvent-induced conformers. Use Cremer-Pople puckering coordinates to quantify ring deviations and compare with NMR-derived coupling constants (e.g., 3JHH). SHELX refinement with twinning corrections improves model accuracy for flexible rings .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
- Answer :
- HPLC-MS : Compare retention times and mass spectra against reference standards (e.g., MM0464.14, a common impurity with m/z 409.52) .
- NMR spiking : Introduce deuterated analogs to isolate impurity signals. For example, chlorinated byproducts (e.g., 8-(4-chlorobutyl)-derivatives) are identified via ¹³C shifts .
Q. How does spiro ring puckering influence the compound’s pharmacological activity and reactivity?
- Answer : Puckering amplitude (q) and phase angle (φ) modulate steric interactions and hydrogen-bonding capacity. For instance, flattened rings enhance binding to serotonin receptors (e.g., 5-HT1A partial agonism in Buspirone derivatives). Molecular dynamics simulations predict stable conformers, validated via X-ray .
Q. What computational tools complement experimental data in predicting spiro compound stability and reactivity?
- Answer :
- DFT calculations : Optimize ground-state geometries and calculate strain energies (e.g., using Gaussian or ORCA).
- Molecular docking : Screen spiro derivatives against target receptors (e.g., dopaminergic or serotonergic systems) to prioritize synthesis .
Q. How can combinatorial chemistry expand the structural diversity of this compound derivatives for SAR studies?
- Answer : Introduce substituents at the amine or spiro-carbon positions using parallel synthesis. For example:
- Amine modifications : Alkylation or acylation alters basicity and solubility.
- Spiro-ring variations : Replace the decane ring with heterocycles (e.g., oxa/aza analogs). Evaluate libraries via high-throughput bioassays .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
